Cas no 928709-07-3 (Ethyl 2-(4-methylpiperidin-1-yl)propanoate)

Ethyl 2-(4-methylpiperidin-1-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(4-methylpiperidin-1-yl)propanoate
- STK501003
- 928709-07-3
- H23230
- ALBB-004059
- AKOS016342101
- LS-01477
- AKOS000321455
- ethyl2-(4-methylpiperidin-1-yl)propanoate
- CS-0321774
- MFCD08753142
-
- MDL: MFCD08753142
- インチ: InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-9(2)6-8-12/h9-10H,4-8H2,1-3H3
- InChIKey: KLCRJRFJKBAQME-UHFFFAOYSA-N
計算された属性
- 精确分子量: 199.157228913Da
- 同位素质量: 199.157228913Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 2.2
Ethyl 2-(4-methylpiperidin-1-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB405236-1 g |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate |
928709-07-3 | 1g |
€299.00 | 2022-03-02 | ||
abcr | AB405236-500 mg |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate |
928709-07-3 | 500MG |
€254.60 | 2022-03-02 | ||
TRC | E259840-250mg |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate |
928709-07-3 | 250mg |
$ 275.00 | 2022-06-05 | ||
A2B Chem LLC | AI98252-500mg |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate |
928709-07-3 | >95% | 500mg |
$467.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392444-5g |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate |
928709-07-3 | 97% | 5g |
¥10800.00 | 2024-04-25 | |
A2B Chem LLC | AI98252-10g |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate |
928709-07-3 | >95% | 10g |
$1412.00 | 2024-07-18 | |
abcr | AB405236-5 g |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate |
928709-07-3 | 5g |
€817.00 | 2022-03-02 | ||
TRC | E259840-1000mg |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate |
928709-07-3 | 1g |
$ 720.00 | 2022-06-05 | ||
abcr | AB405236-500mg |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate; . |
928709-07-3 | 500mg |
€269.00 | 2024-07-23 | ||
abcr | AB405236-1g |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate; . |
928709-07-3 | 1g |
€317.00 | 2024-07-23 |
Ethyl 2-(4-methylpiperidin-1-yl)propanoate 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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4. Back matter
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Ethyl 2-(4-methylpiperidin-1-yl)propanoateに関する追加情報
Ethyl 2-(4-methylpiperidin-1-yl)propanoate (CAS No. 928709-07-3): A Comprehensive Overview
Ethyl 2-(4-methylpiperidin-1-yl)propanoate, a compound with the chemical identifier CAS No. 928709-07-3, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications. This compound, characterized by its ethyl ester group and a piperidine ring substituted with a methyl group, represents a promising scaffold for the development of novel bioactive molecules.
The molecular structure of Ethyl 2-(4-methylpiperidin-1-yl)propanoate consists of a propanoate moiety linked to a piperidine ring, which is further modified by a methyl group at the 4-position. This specific arrangement imparts distinct pharmacological characteristics that make it an attractive candidate for further investigation. The presence of the piperidine ring is particularly noteworthy, as it is a common pharmacophore in many bioactive compounds, often contributing to interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in exploring the therapeutic potential of piperidine derivatives. These compounds have shown promise in various pharmacological contexts, including central nervous system (CNS) disorders, pain management, and anti-inflammatory applications. The methyl substitution on the piperidine ring in Ethyl 2-(4-methylpiperidin-1-yl)propanoate is believed to enhance its metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug discovery efforts.
One of the most compelling aspects of Ethyl 2-(4-methylpiperidin-1-yl)propanoate is its potential as a precursor for more complex drug molecules. By serving as a building block, this compound can be modified through various chemical transformations to create novel analogs with enhanced pharmacological properties. For instance, further functionalization of the ester group or the piperidine ring could lead to derivatives with improved solubility, bioavailability, or target specificity.
Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) of piperidine-based compounds. These investigations have revealed that subtle modifications in the molecular framework can significantly alter the pharmacological profile of these molecules. Ethyl 2-(4-methylpiperidin-1-yl)propanoate provides an excellent starting point for such studies, as its well-defined structure allows for systematic exploration of different functional groups and their impact on biological activity.
The synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate acyclic precursors followed by cyclization steps to form the piperidine ring. The introduction of the methyl group at the 4-position typically involves alkylation reactions under controlled conditions to prevent unwanted side products.
Quality control and analytical characterization are crucial steps in ensuring the integrity of Ethyl 2-(4-methylpiperidin-1-yl)propanoate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm the molecular structure and assess purity. These analytical methods provide valuable insights into the compound's chemical properties and help ensure that it meets the required standards for further applications.
The pharmaceutical industry has shown increasing interest in developing small molecule drugs based on piperidine scaffolds due to their favorable pharmacokinetic profiles and target interactions. Ethyl 2-(4-methylpiperidin-1-yl)propanoate exemplifies this trend by offering a versatile platform for drug discovery. Its unique combination of structural features makes it an attractive candidate for further exploration in both academic research and industrial settings.
In conclusion, Ethyl 2-(4-methylpiperidin-1-yl)propanoate (CAS No. 928709-07-3) represents a significant compound in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its well-defined structure and favorable pharmacological properties make it an excellent candidate for further research and development. As our understanding of structure-activity relationships continues to evolve, compounds like Ethyl 2-(4-methylpiperidin-1-yl)propanoate will play an increasingly important role in shaping the future of drug discovery and development.
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